BES sodium salt

Description

Contextualizing BES Sodium Salt within Good's Buffers Framework

This compound is a member of a group of buffering agents known as "Good's buffers." bio-world.com This series of about 20 buffers was developed and described by Dr. Norman E. Good and his colleagues in the 1960s to address the limitations of then-commonly used buffers in biological research. interchim.frsigmaaldrich.combostonbioproducts.com The objective was to create compounds specifically optimized for biochemical applications. bio-world.com

Good's buffers are characterized by a set of ideal properties for biological research. interchim.frbostonbioproducts.com These criteria include:

A pKa value between 6.0 and 8.0, which is the typical pH range for most biological reactions. researchgate.netwikipedia.org

High solubility in water and minimal solubility in organic solvents. bostonbioproducts.comresearchgate.net

Low permeability across biological membranes. interchim.frbostonbioproducts.com

High chemical stability and resistance to enzymatic degradation. interchim.frbostonbioproducts.com

Minimal influence on biological reactions. researchgate.net

Very low absorbance of ultraviolet and visible light. interchim.fr

Limited effects on buffering capacity from changes in concentration, temperature, or ionic composition. interchim.fr

BES, with a pKa of approximately 7.1 at 25°C, fits well within these parameters, making it a reliable choice for maintaining physiological pH. ontosight.ai Its development was a direct result of the systematic search for better buffering agents for scientific study. interchim.fr

| Characteristic | Description | Significance in Biological Research |

|---|---|---|

| pKa Value | Between 6.0 and 8.0. wikipedia.org | Provides maximum buffering capacity at or near physiological pH. interchim.frwikipedia.org |

| Solubility | High solubility in aqueous systems. bostonbioproducts.com | Ensures the buffer is suitable for use in water-based biological environments. wikipedia.org |

| Membrane Permeability | Minimal to none. bostonbioproducts.com | Prevents the buffer from accumulating within cells and interfering with intracellular processes. interchim.fr |

| Stability | Resistant to enzymatic and non-enzymatic degradation. interchim.fr | Ensures the buffer remains effective throughout the duration of an experiment. |

| Biochemical Inertness | Limited effect on biochemical reactions and low metal chelating capability. interchim.frbostonbioproducts.com | Minimizes interference with the biological system under investigation. researchgate.netwebsite-files.com |

| UV/Visible Absorbance | Very low. interchim.fr | Allows for accurate spectrophotometric measurements of biological molecules without interference from the buffer. |

Historical Development and Significance of this compound in Biochemical Research

The development of BES is part of the broader effort initiated by Norman Good in 1966 to create superior buffers for biological and biochemical research. interchim.frdojindo.com Before Good's work, researchers often relied on buffers like phosphates and Tris, which had significant limitations, including toxicity to cells, poor buffering capacity in certain pH ranges, and a tendency to precipitate polyvalent cations. fishersci.com

BES was introduced as one of the zwitterionic compounds that overcame many of these issues. interchim.fr Its significance in biochemical research is demonstrated by its wide range of applications. It is frequently used as a buffering agent in cell culture media, where it helps maintain a stable pH to support optimal cell growth and proliferation. ontosight.aivacutaineradditives.com Researchers have also employed BES as a binding buffer in chromatography and in various enzyme assays to ensure that enzymes function at their peak activity state. vacutaineradditives.comhopaxfc.comontosight.ai

A notable application of BES is in gene transfection procedures. An improved method for introducing plasmid DNA into cells utilizes a BES-buffered system. The gradual formation of a calcium phosphate-DNA complex in the BES buffer was found to be a critical factor in achieving high efficiency of stable cell transformation. This specific application underscores the value of BES in providing a controlled and non-disruptive chemical environment for sensitive molecular biology techniques.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 10191-18-1 | sigmaaldrich.com |

| Molecular Formula | C₆H₁₅NO₅S | sigmaaldrich.com |

| Molecular Weight | 213.25 g/mol | sigmaaldrich.com |

| pKa (at 25°C) | ~7.1 | bio-world.com |

| Useful pH Range | 6.4 - 7.8 | bio-world.comhopaxfc.com |

| Solubility in Water | Highly soluble; 0.5 g/mL | ontosight.ai |

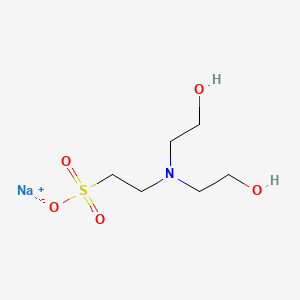

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2-[bis(2-hydroxyethyl)amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5S.Na/c8-4-1-7(2-5-9)3-6-13(10,11)12;/h8-9H,1-6H2,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQLQLSIZOWFNV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635461 | |

| Record name | Sodium 2-[bis(2-hydroxyethyl)amino]ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66992-27-6 | |

| Record name | Sodium 2-[bis(2-hydroxyethyl)amino]ethane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulphonic acid sodium salt >99% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Buffering Characteristics and Physiological Relevance of Bes Sodium Salt

Effective pH Range and pKa of BES Sodium salt for Biological Applications

This compound, the sodium salt of N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid, is a zwitterionic buffer widely utilized in biological and biochemical research. Its efficacy as a buffer is fundamentally determined by its pKa value, which dictates the pH range over which it can effectively resist changes in hydrogen ion concentration. The pKa of BES is approximately 7.1 at 25°C. This value is particularly advantageous for biological studies as its optimal buffering capacity is centered around a physiologically relevant neutral pH.

The effective buffering range for a given buffer is generally considered to be its pKa ± 1 pH unit. Consequently, this compound demonstrates robust buffering capacity in the pH range of 6.1 to 8.1. This range encompasses the physiological pH of many cellular compartments and extracellular fluids, making it a suitable choice for a wide array of in vitro experimental systems. The ability to maintain a stable pH environment is critical for the structure and function of proteins, enzymes, and nucleic acids, as well as for the viability of cultured cells.

The following table summarizes the key buffering parameters of this compound:

| Parameter | Value |

| pKa (25°C) | 7.1 |

| Effective pH Range | 6.1 - 8.1 |

| ΔpKa/°C | -0.016 |

Osmotic Pressure Regulation and Isotonicity Maintenance in Experimental Systems

For instance, in cell culture applications, the osmolarity of the medium must be finely tuned to match that of the intracellular environment of the cells. The use of this compound as a buffering agent requires a precise calculation of its contribution to the total solute concentration to avoid inducing osmotic artifacts that could confound experimental results. The zwitterionic nature of BES helps in maintaining a desirable osmotic balance without introducing an excessive ionic load at physiological pH.

Considerations for Temperature and Concentration Effects on Buffering Capacity

The buffering performance of this compound is subject to the influence of both temperature and concentration. The pKa of BES, like most buffers, is temperature-dependent. The temperature coefficient (ΔpKa/°C) for BES is -0.016, indicating that the pKa decreases as the temperature rises. This is a critical consideration for experiments conducted at temperatures other than the standard 25°C at which the pKa is typically reported. For example, when working at a physiological temperature of 37°C, the pH of a BES buffer will be lower than at 25°C, and this shift must be accounted for during buffer preparation to achieve the desired experimental pH.

The concentration of the buffer also directly impacts its buffering capacity. A higher concentration of this compound will provide a more robust buffer, capable of neutralizing larger additions of acid or base. However, increasing the buffer concentration also increases the ionic strength of the solution, which can affect protein solubility and enzymatic activity. Therefore, an optimal concentration must be chosen that provides adequate buffering power without adversely affecting the biological system under investigation.

Non-Toxicity and Biochemical Inertness in Specific Research Contexts

A significant advantage of this compound in biological research is its general non-toxicity and biochemical inertness in a variety of experimental settings. An ideal buffer should not interfere with the biological processes being studied. BES is known for its low metal-binding affinity, which minimizes the chelation of essential metal ion cofactors for enzymes and other proteins. This property makes it a preferable choice over certain other buffers that are known to interact with divalent cations.

Research findings have supported the use of BES in diverse applications where minimal biological interaction is paramount. Its inert nature has been demonstrated in studies involving enzymatic assays, where it does not significantly inhibit or alter enzyme kinetics. Furthermore, its compatibility with various biological systems has led to its use in protein crystallization and as a component of cell culture media. While generally considered inert, it is always prudent for researchers to validate the compatibility of this compound within their specific experimental context to preclude any potential unforeseen interactions.

Applications and Methodological Integration of Bes Sodium Salt in Life Sciences Research

Utility in Cell Culture Systems

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt, commonly known as BES sodium salt, is a zwitterionic buffer that has become a valuable tool in life sciences research. himedialabs.comscbt.com Its properties make it particularly suitable for maintaining stable pH conditions in a variety of biological experiments. vacutaineradditives.comhbdsbio.comcymitquimica.com

pH Stabilization in Mammalian and Microbial Cell Growth Media

A stable physiological pH, typically between 7.2 and 7.4, is critical for the optimal growth, viability, and normal morphology of mammalian cells in culture. vacutaineradditives.comculturecollections.org.uk Cellular metabolism, however, generates acidic byproducts like lactic acid, which can cause detrimental shifts in the pH of the growth medium. This compound, with a pKa of 7.1 at 25°C and a useful buffering range of pH 6.4 to 7.8, effectively counteracts these acidic changes. hopaxfc.comsigmaaldrich.com This ensures a stable environment for both mammalian and microbial cell proliferation. vacutaineradditives.comvacutaineradditives.com Its ability to maintain pH stability over the long term is a key advantage in cell culture applications. vacutaineradditives.com

Table 1: Physicochemical Properties of BES Buffer

| Property | Value | Source |

|---|---|---|

| pKa (25 °C) | 7.1 | sigmaaldrich.com |

| Useful pH Range | 6.4 - 7.8 | hopaxfc.comsigmaaldrich.com |

| Molecular Weight | 235.23 g/mol | scbt.com |

| Appearance | White crystalline powder | vacutaineradditives.com |

Role in Transfection Methodologies, particularly Calcium Phosphate (B84403) Mediated Techniques

This compound is a critical component of buffers used in calcium phosphate-mediated transfection, a common method for introducing foreign DNA into eukaryotic cells. himedialabs.comhopaxfc.comnih.gov In this technique, a BES-buffered saline (BBS) solution is used to facilitate the gradual formation of a fine calcium phosphate-DNA co-precipitate. nih.govupenn.edu The precise pH control offered by the BES buffer is essential for creating a precipitate of the optimal size for efficient uptake by the cells. meduniwien.ac.at A high-efficiency method utilizing a BES-buffered system allows the precipitate to form slowly in the medium and settle onto the cells, which is particularly effective for the stable transformation of cells with circular plasmid DNA. nih.govupenn.edunih.gov The pH of the BES-containing transfection buffer can be adjusted to optimize transfection efficiency for different plasmids and cell types. meduniwien.ac.at

Compatibility with Diverse Cell Types and Culture Conditions

This compound is known for its compatibility with a wide array of cell types, making it a versatile buffer for various cell culture applications. hbdsbio.com It exhibits low toxicity and is considered a safer alternative to some other buffers, which is crucial when working with sensitive cell lines. cymitquimica.com Furthermore, BES has a low affinity for binding metal ions, which is an important characteristic for experiments where metal-catalyzed reactions are a concern. hbdsbio.com Its chemical and thermal stability allows for its use under different experimental conditions without a loss of buffering capacity. hbdsbio.comcymitquimica.com

Applications in Molecular Biology Research

The utility of this compound extends to molecular biology, where maintaining a stable pH is equally critical for the success of various protocols. scbt.comsigmaaldrich.com

Buffering in Nucleic Acid Extraction and Purification Protocols

While many nucleic acid extraction protocols utilize buffers like Tris-HCl or guanidine-based solutions, the principle of maintaining a stable pH to prevent nucleic acid degradation is universal. unirioja.esgoogle.comprimerdigital.com The buffering capacity of agents like BES is crucial for neutralizing cellular contents and ensuring the integrity of DNA and RNA during extraction and purification. vacutaineradditives.com

Investigation of this compound Effects on DNA-Enzyme Interactions (e.g., Restriction Enzymes)

The activity of enzymes that interact with DNA, such as restriction endonucleases, is highly dependent on pH. vacutaineradditives.comthermofisher.com While specific buffer systems are recommended for optimal enzyme activity, research has explored the effects of different buffering agents. neb.comnih.gov Some studies suggest that buffers with less substituted amine groups, like BES, may interfere less with reactions between DNA and restriction enzymes compared to a buffer like Tris. hopaxfc.com However, excessive concentrations of any buffer, including BES, can potentially inhibit enzyme activity by altering the solution's pH or through direct interaction with the enzyme. vacutaineradditives.com Therefore, when using BES in enzymatic reactions, it is crucial to determine the optimal concentration to avoid potential inhibitory effects. vacutaineradditives.comresearchgate.net

Influence on DNA Duplex Stability and Conformation in Solution

BES (N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid) buffer is utilized in various molecular biology applications that involve DNA, where maintaining a stable pH is critical. Its role is particularly noted in procedures for introducing DNA into eukaryotic cells. In a widely used method known as calcium phosphate-mediated transfection, BES-buffered saline (BBS) is essential for the formation of a fine calcium phosphate-DNA co-precipitate. The slow formation of this complex in the presence of BES buffer is a critical factor for achieving high efficiency in the stable transformation of cells with plasmid DNA. chemicalbook.comgwdg.de The buffer's ability to maintain a consistent pH environment (typically around 6.95) ensures that the DNA-calcium phosphate particles are of the optimal size and charge for uptake by cells. gwdg.de

While direct studies focusing solely on the influence of BES on the thermodynamic stability (e.g., melting temperature) of DNA duplexes are not extensively documented in the provided literature, its successful application in transfection protocols underscores its compatibility with DNA and its ability to support the integrity of DNA complexes in solution. For instance, researchers have reported that calcium phosphate transfection systems based on BES buffer can yield high transformation efficiencies, comparable to or even exceeding those based on HEPES buffer. gwdg.deoup.com The protocol involves mixing plasmid DNA with a CaCl2 solution and then adding this to the BES buffer, allowing the precipitate to form slowly before being introduced to cell cultures. oup.com This highlights the buffer's role in facilitating a controlled interaction between DNA and cations, which is fundamental to the stability and eventual cellular uptake of the DNA complex.

| Application | Methodology | Buffer Composition | Key Finding | Reference |

| Plasmid DNA Transfection | Calcium Phosphate Co-Precipitation | BES-buffered saline (BBS) | Critical for the slow formation of fine DNA-calcium phosphate precipitates, leading to high transfection efficiency. | chemicalbook.com |

| Transient Transfection | Calcium Phosphate Method | 2x BES buffer (BBS) | Used to create the calcium phosphate/DNA precipitate; pH control is critical for efficiency. | gwdg.deoup.com |

Role in RNA Manipulation and Stability Studies

The integrity of RNA is paramount for a multitude of molecular biology techniques, and the choice of buffer is crucial for preventing degradation. BES buffer is employed in specific RNA manipulation protocols where pH control is essential. For instance, in the study of the Hepatitis C Virus, BES buffer was a key component in the preparation of RNA for analysis by glyoxal (B1671930) denaturation. The RNA pellet was resuspended in a solution containing glyoxal and BES buffer (at pH 6.7) before incubation and subsequent polyacrylamide gel electrophoresis. This demonstrates the utility of BES in maintaining an appropriate acidic pH to ensure the glyoxal adducts are stable, allowing for accurate RNA analysis.

Furthermore, BES buffer has been used in the preparation of lentiviruses for studies involving RNA modifications. In research on m6A (N6-methyladenosine) RNA, a 2x BES buffer solution was used during the co-transfection of HEK-293T cells to produce lentiviral particles. mdpi.com This process is foundational for subsequent experiments like m6A-specific RNA sequencing, where the quality of the initial biological reagents directly impacts the outcome. mdpi.com Although buffers like MOPS are more commonly cited for general RNA electrophoresis due to their ability to maintain pH stability and reduce interactions between RNA molecules, the use of BES in these specialized applications highlights its suitability for specific RNA-focused methodologies. hbdsbio.com

| Application | Methodology | Buffer System | Purpose of BES | Reference |

| RNA Analysis | Glyoxal Denaturation & PAGE | 25mM BES, 10mM EDTA, 2mM sodium acetate, pH 6.7 | To resuspend RNA pellets and maintain pH for glyoxal adduction prior to electrophoresis. | |

| Lentivirus Production for RNA Studies | Calcium Phosphate Transfection | 2x BES buffer | Used to prepare plasmid DNA mixture for transfection of HEK-293T cells to generate lentiviruses for RNA research. | mdpi.com |

Contributions to Protein Research and Enzymology

Optimization of Enzyme Assays and Reaction Kinetics

BES buffer is frequently employed in enzyme kinetics and activity assays due to its pKa of 7.15 (at 25°C), which is well-suited for studies requiring a physiological pH range (6.6-7.6). mpbio.com Its utility is demonstrated in the characterization of various enzymes, where it provides a stable pH environment that does not interfere with the reaction being studied.

For example, in the discovery of an E. coli esterase (YbfF), researchers used a 5 mM BES buffer to determine the enzyme's optimal pH and temperature for activity. asm.org The hydrolysis of p-nitrophenyl butyrate (B1204436) (pNP-C4) was measured across a pH range of 4 to 11, with BES buffer being the medium for these measurements. asm.org Similarly, in a study aimed at improving the thermostability of a plant α/β-hydrolase, esterase activity was assayed at pH 7.2 using 4.2-5 mM BES buffer. nih.gov Another study developing a kinetic assay for enzymes that hydrolyze PET plastic subunits also used 5 mM BES buffer at pH 7.1 to measure the activity of a wide range of esterases against pNP-butyrate. nih.gov

The choice of buffer can also influence enzyme properties. In the preparation of thermoresponsive bioconjugates of trypsin, a 0.01 M BES buffer (pH 6.5–7.5) was used to determine the pH optima of both the free and immobilized enzyme. tandfonline.comtandfonline.com This demonstrates the role of BES in comparative kinetic studies.

| Enzyme/System | Assay Type | BES Buffer Conditions | Finding/Purpose | Reference |

| E. coli Esterase (YbfF) | Spectrophotometric Activity Assay | 5 mM BES, pH 4-11 | Determined optimal pH (pH 9) and temperature (70°C) for enzyme activity. | asm.org |

| Plant α/β-hydrolase (SABP2) | Spectrophotometric Activity Assay | 4.2-5 mM BES, pH 7.2 | Measured esterase activity during protein engineering and stability screening. | nih.gov |

| PET-hydrolyzing Enzymes | Spectrophotometric Activity Assay | 5 mM BES, pH 7.1 | Confirmed baseline hydrolytic activity of a set of enzymes with pNP-butyrate. | nih.gov |

| Trypsin | Spectrophotometric Activity Assay | 0.01 M BES, pH 6.5-7.5 | Determined and compared the pH optima for free and immobilized trypsin. | tandfonline.comtandfonline.com |

Facilitation of Protein Purification and Stability Protocols

BES buffer and its sodium salt are valuable reagents in protein purification and for maintaining protein stability. The buffer's properties are compatible with common chromatographic techniques and provide a stable environment for purified proteins.

In one protocol for improving the stability of an α/β-hydrolase, the final step of purification involved exchanging the elution buffer with a storage buffer of 5 mM BES at pH 7.2 using centrifugal filtration. nih.gov This indicates that BES is considered a suitable buffer for maintaining the long-term stability of the purified enzyme. Similarly, in multidimensional liquid chromatography-mass spectrometry (LC-MS) systems used for analyzing therapeutic antibodies, a 20 mM BES buffer at pH 6.8 was used as the mobile phase for ion-exchange chromatography (IEC). mdpi.com The use of this compound in the high-salt elution buffer (mobile phase B) further highlights its role in these separation techniques. mdpi.com

The general utility of this compound in protein purification is also listed in product catalogs, which note its inclusion in buffer formulations alongside other common reagents like sodium chloride and glycerol, underscoring its role as a standard component in purification workflows. labsupply.co.nz

| Protein/System | Methodology | BES Buffer Application | Purpose | Reference |

| α/β-hydrolase (SABP2) | Ni-affinity Chromatography & Buffer Exchange | Final storage buffer: 5 mM BES, pH 7.2 | To provide a stable environment for the purified enzyme during storage. | nih.gov |

| Bispecific Antibody (bsAb1) | Ion-Exchange Chromatography (IEC) | Mobile Phase A: 20 mM BES, pH 6.8 | Used as the primary buffer for separating antibody charge variants. | mdpi.com |

| General Protein Purification | Chromatography | Component of buffer formulations | Standard buffer for maintaining pH and stability during purification steps. | labsupply.co.nz |

Role in Protein Crystallization Methodologies

The formation of high-quality protein crystals is a bottleneck in structural biology, and the buffering agent is a critical component of the crystallization solution. BES buffer is recognized for its advantages in protein crystallization due to its excellent buffering capacity in the physiological pH range and its ability to stabilize protein structures. vacutaineradditives.comontosight.ai

BES helps to maintain a stable pH, which is crucial for preventing protein denaturation and aggregation, thereby promoting the formation of ordered crystals instead of amorphous precipitates. vacutaineradditives.com By precisely controlling the pH, BES allows for the optimization of protein solubility and stability, which directly impacts the quality and efficiency of crystal formation. vacutaineradditives.com Its good water solubility and stability under various conditions make it a reliable component in crystallization screens. vacutaineradditives.com Although specific examples of proteins crystallized using BES were not detailed in the provided search results, its application is noted for enzyme proteins, where it helps stabilize the active conformation, facilitating the crystallization process. vacutaineradditives.com It is also used as a component in cell culture media for producing proteins destined for structural studies. ontosight.ai

| Application Area | Key Advantages of BES Buffer | Mechanism of Action | Reference |

| General Protein Crystallization | Excellent buffering performance, good water solubility, high stability. | Stabilizes protein conformation by preventing pH-induced denaturation; adjusts solution properties to create a suitable environment for ordered crystal lattice formation. | vacutaineradditives.com |

| Enzyme Crystallization | Stabilizes active conformation. | Promotes the formation of ordered crystals by maintaining the native structure of the enzyme. | vacutaineradditives.com |

| Protein Production for Crystallography | Component of cell culture media. | Provides a stable pH environment during protein expression, ensuring the production of properly folded, stable protein suitable for crystallization trials. | ontosight.ai |

Employment in Chromatographic Separations

This compound, a zwitterionic buffer, plays a significant role in various chromatographic techniques due to its ability to maintain a stable pH environment, which is crucial for the effective separation of biomolecules. vacutaineradditives.comhbdsbio.com Its properties make it a valuable component in the mobile phase for different types of chromatography.

Application in Cation Exchange Chromatography

In cation exchange chromatography (IEX), a technique that separates molecules based on their net positive charge, this compound is utilized as a component in both binding and elution buffers. hopaxfc.commade-in-china.comhopaxfc.com The principle of cation exchange chromatography relies on the interaction between positively charged molecules and a negatively charged stationary phase. bio-rad.com The pH of the buffer is critical as it determines the net charge of the proteins being separated. bio-rad.com

By incorporating BES into the buffer system, researchers can precisely control the pH, thereby influencing the binding and elution characteristics of biomolecules on the chromatography column. hbdsbio.com Adjusting the concentration, pH, and ionic strength of the BES buffer allows for the optimization of separation efficiency. vacutaineradditives.comhbdsbio.com For instance, for specific proteins, modifying these parameters can enhance their interaction with the gel particles, leading to improved separation. vacutaineradditives.com The use of a salt gradient, often employing salts like sodium chloride, is a common strategy to elute bound proteins, with the required salt concentration for elution depending on the protein's isoelectric point (pI). bio-rad.com

Use in Gel Filtration Chromatography

Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size. vacutaineradditives.com In this technique, this compound is employed as a buffer to maintain a stable pH environment, which is essential for preserving the native structure and function of biomolecules during the separation process. vacutaineradditives.comhbdsbio.com

The primary role of the BES buffer in gel filtration is to ensure the stability of the solution's pH. vacutaineradditives.com Many biomolecules are sensitive to pH changes, and maintaining a constant pH is crucial for their activity and structural integrity. vacutaineradditives.com BES, with its pKa value within the physiological range, effectively buffers the solution against pH fluctuations. vacutaineradditives.comhbdsbio.com Additionally, the BES buffer can help to control the ionic strength of the solution, which is another important factor that can influence the interaction between proteins and the gel matrix. vacutaineradditives.com

Integration in Electrophoretic Techniques (e.g., Agarose (B213101) and Polyacrylamide Gels)

While common electrophoretic buffers for nucleic acid separation include Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), other biological buffers are also utilized in specific electrophoretic applications. minipcr.comnih.gov For instance, ACES buffer has been used in the development of buffers for both agarose and polyacrylamide gel electrophoresis. hopaxfc.com BES, being a "Good's" buffer like ACES, can be employed in electrophoretic systems where a stable pH in the range of 6.4 to 7.8 is required. hopaxfc.comsigmaaldrich.com The buffer's role is to provide a stable pH environment and carry the electric current necessary for the migration of molecules through the gel matrix. minipcr.com

Role in Cryopreservation Media Development for Biological Samples

BES has been identified as a beneficial component in cryopreservation media for various biological samples, including sperm. cambridge.orgnih.gov As a modified taurine (B1682933) molecule and one of the original Good's buffers, BES, with a pKa of 6.90 at 37 °C, has been used in diluents for the cryopreservation of boar sperm. cambridge.orgnih.gov Studies have shown that it helps in maintaining sperm motility after storage at both 37°C and 5°C. cambridge.orgnih.gov Furthermore, BES was among the top buffers successfully used for the storage and freezing of turkey and bull sperm. nih.gov Its utility in cryopreservation highlights its ability to protect cells from damage during the freezing and thawing processes.

Utilization in Diagnostic Assay Manufacturing and Development

This compound is widely used in the manufacturing and development of diagnostic assays. sigmaaldrich.commedchemexpress.comottokemi.comchemicalbook.comalkalisci.com Its primary function in this context is to act as a buffering agent, maintaining a stable pH which is often critical for the accuracy and reliability of diagnostic tests. ottokemi.comchemicalbook.com The effective pH range of this compound, typically between 6.4 and 7.8, makes it suitable for a variety of biochemical reactions that form the basis of many diagnostic assays. sigmaaldrich.commedchemexpress.comhopaxfc.com The stability and purity of the buffer are essential for ensuring consistent performance of these assays. sigmaaldrich.com

Application in Bacterial Endotoxin (B1171834) Testing

The Bacterial Endotoxins Test (BET), most commonly the Limulus Amebocyte Lysate (LAL) test, is a highly sensitive assay for detecting and quantifying bacterial endotoxins (lipopolysaccharides). researchgate.netnih.gov However, the LAL reaction can be subject to interference from various substances that may inhibit or enhance the coagulation cascade. researchgate.netnih.gov

Research has demonstrated that using certain buffers, including N,N-bis-(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES), can effectively minimize or eliminate this interference. researchgate.netnih.gov In a study investigating the mechanisms of interference, it was found that preparing sample solutions in BES buffer, as opposed to water, helped to maintain the integrity of endotoxin complexes and suppressed interference with the LAL reaction. researchgate.netnih.gov This is particularly important for substances that strongly interfere with the test by directly binding to the endotoxin. researchgate.netnih.gov The use of BES buffer in the BET helps to ensure the accuracy and reliability of endotoxin quantification in pharmaceutical and other products. srlchem.com

Molecular Interactions and Specific Effects of Bes Sodium Salt in Biological Systems

Metal Ion Complexation and Chelating Properties

A defining characteristic of an ideal biological buffer is its limited interaction with metal ions present in the system. interchim.fr While BES is often selected for this property, its chelating behavior is nuanced, showing differential affinity for various classes of metal cations.

In alignment with the criteria for Good's buffers, BES sodium salt generally exhibits a low chelating capability for many physiologically significant divalent cations. interchim.fr These cations, including magnesium (Mg²⁺), calcium (Ca²⁺), and manganese (Mn²⁺), are essential cofactors for numerous enzymes and play vital roles in cellular structure and signaling. The minimal interaction of BES with these ions is advantageous, as it prevents their sequestration and ensures their availability for biological processes, thus avoiding unintended interference with the experimental system. This characteristic makes BES a suitable buffer for studying many metal-dependent enzymes and for use in cell culture media where ionic balance is critical. hopaxfc.comnih.gov

Contrary to its low affinity for alkaline earth metals, this compound demonstrates a more significant interaction with certain transition metal ions, notably copper(II) (Cu²⁺). researchgate.netunc.edu The molecular structure of BES, which includes a tertiary amine and two hydroxyl groups, provides functional groups capable of coordinating with transition metals. researchgate.net Research has confirmed that BES can form complexes with Cu(II) ions. researchgate.net This complexation behavior is a critical consideration, as it can alter the speciation of trace metals in a solution and potentially interfere with reactions that are dependent on or sensitive to the concentration of these ions. nih.gov While the general classification of Good's buffers suggests low metal chelation, this primarily applies to ions like Ca²⁺ and Mg²⁺, and does not preclude significant interactions with transition metals like Cu²⁺. hbdsbio.com

| Cation Class | Example Ions | Reported Binding Affinity with BES |

|---|---|---|

| Physiologically Common Divalent Cations | Mg²⁺, Ca²⁺, Mn²⁺ | Low / Negligible interchim.frhbdsbio.com |

| Transition Metal Ions | Cu²⁺ | Significant / Strong hopaxfc.comresearchgate.netunc.edu |

Low Binding Affinity for Physiologically Relevant Divalent Cations (e.g., Mg2+, Ca2+, Mn2+)

Impact on Spectrophotometric and Colorimetric Assays

The interaction of buffer components with assay reagents can significantly affect the accuracy of quantitative measurements. The chelating properties of this compound are particularly relevant in copper-based colorimetric assays.

The Bicinchoninic Acid (BCA) assay is a widely used method for protein quantification that relies on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium. The resulting Cu¹⁺ ion is then chelated by two molecules of bicinchoninic acid, forming a purple-colored complex with a strong absorbance at 562 nm. rochester.edu

The accuracy of the BCA assay is highly susceptible to interference from substances that chelate copper ions. rochester.eduinterchim.fr Because BES can form complexes with copper ions, its presence in a sample can interfere with the assay. researchgate.netunc.edu This interaction sequesters copper ions, making them unavailable to react with bicinchoninic acid. Consequently, the color development is diminished, leading to an underestimation of the true protein concentration. rochester.edu Therefore, when using the BCA assay, it is crucial to avoid BES in sample buffers or to validate the assay to account for its potential interference. thermofisher.comsigmaaldrich.com

A key advantage of Good's buffers, including BES, is their minimal absorbance in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. interchim.fr This property is essential for spectrophotometric assays where the absorbance of a substance of interest (e.g., proteins at 280 nm or nucleic acids at 260 nm) is measured. A buffer with low intrinsic absorbance ensures that the background signal is minimal, thereby increasing the sensitivity and accuracy of the measurement. Product specifications for BES consistently report very low absorbance at key wavelengths, making it a suitable choice for applications requiring optical clarity in the UV-Vis range. sigmaaldrich.com

| Wavelength | Typical Maximum Absorbance (for specified concentration) |

|---|---|

| 260 nm | <0.05 - 0.10 sigmaaldrich.com |

| 280 nm | <0.08 |

Influence on Bicinchoninic Acid (BCA) Protein Measurement and Color Development

Biocompatibility and Potential for Interaction with Specific Biological Molecules

This compound is generally considered biocompatible and is frequently used in cell culture media to maintain a stable physiological pH, which is crucial for optimal cell growth and function. sigmaaldrich.com Its zwitterionic nature and high water solubility contribute to its suitability in aqueous biological systems. interchim.fr

Beyond its role as a pH stabilizer, the functional groups of BES allow it to participate in specific chemical reactions. It has been utilized as a cross-linking agent in the synthesis of polymers. sigmaaldrich.com For instance, research on waterborne polyurethanes has employed BES, where its hydroxyl and sulfonic acid groups contribute to the polymer's properties, demonstrating a higher degree of dissociation and electrostatic interaction compared to other ionic centers. This application highlights the potential for BES to interact directly with and be incorporated into specific molecular structures beyond simple buffering duties.

Interactions with Enzymes and Proteins

This compound, a common component in biological buffers, is primarily used to maintain a stable pH environment, which is crucial for the structure and function of proteins and enzymes. vacutaineradditives.comvacutaineradditives.com The stability of the pH range provided by BES is vital for ensuring that enzymatic reactions can proceed efficiently and reliably. vacutaineradditives.comhbdsbio.com It is frequently employed during protein isolation and purification to adjust the pH of solutions, thereby preserving the optimal conditions required for proteins to remain active and stable. hbdsbio.com

However, the interaction between BES and proteins is not always passive. Research indicates that BES molecules can have direct, non-specific interactions with enzyme molecules, such as through electrostatic forces and hydrogen bonds. vacutaineradditives.com While generally considered biocompatible, high concentrations of BES may inhibit enzyme activity. vacutaineradditives.com This inhibition can occur through two primary mechanisms: by shifting the pH of the solution away from the enzyme's optimal range or through the aforementioned direct molecular interactions that can alter the enzyme's structure and catalytic activity. vacutaineradditives.com Consequently, excessive concentrations of the buffer could interfere with experimental results by affecting not only enzyme activity but also protein stability and cell membrane permeability. vacutaineradditives.com

An advantageous property of BES in the context of enzymatic reactions is its low affinity for binding metal ions. hbdsbio.com This makes it a suitable buffer for studying metal-catalyzed reactions, where the interference from the buffer itself needs to be minimal. hbdsbio.com In techniques like chromatography, salts are essential for modulating the affinity of proteins for the column matrix and minimizing non-specific interactions. nih.gov The principles of salt-protein interactions, which involve electrostatic effects and binding to specific sites, are fundamental to understanding how a buffer salt like BES functions in these applications. nih.govnih.gov

Influence on mRNA Expression and Embryonic Development (as a related buffer property)

The role of biological buffers, including BES, extends to sensitive applications such as embryonic development and studies involving nucleic acids. The choice of buffer can have significant effects on cellular processes and the outcome of experiments related to gene expression.

In the context of embryonic development, studies have shown that zwitterionic buffers like BES can have pronounced effects. For instance, research on cultured chick embryo epiphyseal chondrocytes demonstrated that BES, along with TES and HEPES, can impact cell membrane transport and secretion systems. asm.org This led to the accumulation of vacuoles and the discharge of membrane-bound vacuoles into the extracellular matrix, highlighting a direct influence on cellular ultrastructure and function during development. asm.org The use of specific buffers in cryopreservation of sperm has also been studied, with one report noting that BES was more effective than MES for maintaining boar sperm motility at 5°C. nih.gov This indicates that the effects of a buffer can be cell-type and condition-specific. nih.gov

Regarding mRNA expression, BES has been instrumental in techniques for introducing genetic material into cells. It is a key component in a method for calcium phosphate-mediated transfection of eukaryotic cells with plasmid DNA. himedialabs.com The presence of BES buffer facilitates the gradual formation and slow precipitation of the calcium phosphate-DNA complex onto the cells, a critical factor for achieving high efficiency in stable transformations. While direct studies on BES and mRNA-LNP (lipid nanoparticle) stability are less common, research into related buffers like HEPES and Tris shows that the buffering agent can significantly impact the structural integrity and transfection efficiency of these mRNA delivery systems. nih.gov Furthermore, the choice of buffer system is a critical factor in optimizing the yield of mRNA during in vitro transcription (IVT) processes. thermofisher.com

Advanced Analytical and Spectroscopic Investigations Involving Bes Sodium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy in BES-Buffered Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. researchgate.net In systems buffered with BES sodium salt, NMR serves as a crucial tool for elucidating molecular-level phenomena without perturbation, as the buffer itself is generally considered non-interfering in many biological assays.

Solution NMR spectroscopy is exceptionally suited for studying the interactions between molecules, such as the binding of a drug to its protein target. researchgate.netnuvisan.com These studies are fundamental in drug discovery and development. By monitoring changes in the NMR signals (chemical shifts, relaxation rates) of either the small molecule or the protein upon complex formation, researchers can identify binding events, map the interaction site, and determine binding affinities.

A pertinent example is the investigation of interactions between non-steroidal anti-inflammatory drugs (NSAIDs) and human serum albumin (HSA), the primary carrier protein in blood plasma. In one study, high-field solution NMR was used to compare the binding affinity of three NSAIDs, including diclofenac (B195802) sodium salt, to HSA. mdpi.com By measuring mono-selective relaxation rates, researchers could deduce normalized affinity indexes for various protons on the drug molecules. mdpi.com This method allows for the identification of the specific parts of the drug molecule that are most involved in the binding interaction with the protein. mdpi.com The findings revealed that the aromatic portions of diclofenac were significantly involved in the interaction with albumin. mdpi.com Such detailed insights are critical for understanding how drugs are transported and delivered in the body and for designing new therapeutic agents with improved properties. mdpi.com

Table 1: NMR Application in Drug-Protein Binding Study

| Drug Studied | Protein Target | NMR Method | Key Finding | Reference |

| Diclofenac Sodium Salt | Human Serum Albumin (HSA) | Mono-selective relaxation rate measurements | Identified aromatic moieties as key interaction sites; quantified relative binding affinity. | mdpi.com |

| Ketorolac Tris Salt | Human Serum Albumin (HSA) | Mono-selective relaxation rate measurements | Affinity indexes were approximately five times lower than those for diclofenac. | mdpi.com |

| Flurbiprofen Sodium Salt | Human Serum Albumin (HSA) | Mono-selective relaxation rate measurements | Affinity indexes were approximately five times lower than those for diclofenac. | mdpi.com |

Biological macromolecules are not static entities; they exist in a state of constant motion, undergoing conformational fluctuations that are often essential for their function. nih.gov Solution NMR spectroscopy is unique in its ability to characterize these dynamics across a vast range of timescales, from picoseconds to seconds. nih.gov The choice of buffer is critical in these experiments, as some buffer components can interact with the molecule of interest and alter its dynamic behavior. nih.gov

Studies have shown that common buffer solutes like phosphate (B84403) and sulfate (B86663) can have measurable effects on the chemical shifts and conformational motions of enzymes. nih.gov BES, along with other Good's buffers like HEPES and MES, is often chosen as a "non-interfering" buffer. Research has confirmed, for example, that the enzyme Ribonuclease A exhibits identical millisecond motions in a MES-buffered solution and an unbuffered solution at the same pH, validating MES's role as solely a pH buffer in that context. nih.gov This underscores the importance of using a buffer like this compound when the goal is to observe the intrinsic dynamics of a biomolecule without artifacts introduced by the experimental conditions. NMR techniques such as relaxation-compensated Carr-Purcell-Meiboom-Gill (rcCPMG) dispersion experiments are employed to probe these millisecond timescale motions, providing insight into processes like enzyme catalysis and molecular recognition. nih.gov

When this compound is used as a buffer, it introduces sodium ions (Na⁺) into the solution. The nucleus of sodium, ²³Na, is NMR-active and can be directly observed using ²³Na NMR spectroscopy. huji.ac.il This technique provides a unique window into the environment and behavior of the sodium ions themselves.

²³Na is a quadrupolar nucleus (spin 3/2), which means its NMR signal is sensitive to the local electronic environment. huji.ac.il In a symmetric environment, such as a simple salt solution, the ²³Na signal is relatively sharp. However, if the sodium ion becomes associated with or bound to a macromolecule or is in an asymmetric environment, the signal broadens significantly. huji.ac.il This property can be exploited to study the interaction of sodium ions with proteins, nucleic acids, or other cellular components.

Furthermore, in compartmentalized systems, such as studies involving cells or perfused organs, ²³Na NMR can distinguish between intracellular and extracellular sodium pools. researchgate.netnih.govcaister.com This is often achieved by adding a non-toxic, membrane-impermeable shift reagent to the extracellular medium, which changes the NMR frequency of the extracellular Na⁺, creating a separate peak from the intracellular Na⁺. researchgate.netnih.gov This allows for the non-invasive monitoring of sodium ion concentrations and fluxes across cell membranes, which is crucial for understanding many physiological processes. The use of native mass spectrometry from buffers containing high concentrations of sodium has also been shown to provide complementary information on the allosteric effects of individual sodium ions on protein receptors. nih.gov

Characterization of Solution Dynamics and Conformational States

Integration and Influence within Bioelectrochemical Systems (BES) Research

In a different field of study, the acronym BES stands for Bioelectrochemical Systems. These are technologies that use microorganisms to catalyze electrochemical reactions, with applications in wastewater treatment, bioremediation, and energy production. rsc.orgmdpi.commdpi.com The performance of these systems is critically dependent on maintaining stable environmental conditions, where buffering agents like this compound play a vital role.

To counteract this, a robust buffering agent is required to maintain a stable pH, typically near neutral, which is optimal for the activity of most electrogenic bacteria like Geobacter sulfurreducens. rsc.org The addition of a buffer with adequate capacity is a key strategy to increase the efficiency of the system. rsc.org this compound, with a pKa of 7.15, is an excellent candidate for this role, capable of stabilizing the pH in the desired range for many bioremediation applications. By preventing drastic pH changes, the buffer ensures the sustained metabolic activity of the microorganisms responsible for degrading contaminants. shu.ac.uk

The effectiveness of a Bioelectrochemical System is fundamentally linked to the efficiency of extracellular electron transfer (EET) from the microbes to the system's anode. rsc.orgrsc.org This process is highly sensitive to the physicochemical properties of the surrounding medium, which are directly influenced by the buffer.

The primary impact of a buffer like this compound is pH stabilization. Maintaining an optimal pH is crucial for the function of key microbial components involved in EET, such as cytochromes and conductive pili. nsf.gov Deviations from the optimal pH range can alter the charge on proteins and impact the ability of microbial cells to absorb nutrients, thus inhibiting growth and electricity generation. shu.ac.uk

Table 2: Factors Influenced by Buffering in Bioelectrochemical Systems (BES)

| Factor | Influence of Buffer (e.g., this compound) | Consequence for BES Performance | Reference |

| pH Stability | Maintains pH in the optimal range for microbial enzymes. | Sustains metabolic activity, prevents inhibition of microbial growth and nutrient uptake. | shu.ac.ukrsc.org |

| System Conductivity | Increases the concentration of ions (Na⁺) in the solution. | Reduces internal resistance, promoting more efficient electron transfer and current generation. | rsc.org |

| Microbial Metabolism | Creates a stable environment for metabolic processes. | Enhances the rate of substrate (pollutant) degradation and coulombic efficiency. | rsc.orgnsf.gov |

| Electron Transfer | Supports the function of cellular components involved in EET (e.g., cytochromes). | Facilitates the transfer of electrons from microbes to the anode, which is the core process of the system. | nsf.govnih.gov |

Role as a Buffering Agent in Bioelectrochemical Reactors for Bioremediation

Potential in Microfluidic Device Applications for Controlled Chemical Environments

Microfluidic devices offer the ability to manipulate minute volumes of fluids within geometrically defined channels, enabling precise control over experimental conditions. rsc.org A critical aspect of many biological and chemical assays performed in these devices is the stringent control of the chemical environment, particularly pH. Buffering systems are essential for maintaining stable pH levels, which is crucial for cell viability, enzyme kinetics, and reaction specificity.

Good's buffers, a group of zwitterionic buffers developed for biological research, are particularly well-suited for such applications due to their pKa values near physiological pH, high water solubility, and minimal interaction with biological components. innovativechem.netcambridge.org BES (N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid) is a member of this family with a pKa of 7.15 at 20°C, making its sodium salt an effective buffer in the 6.4 to 7.8 pH range. innovativechem.net These properties suggest its potential for maintaining controlled pH environments within microfluidic systems, especially for cell culture and enzymatic studies where pH stability is paramount. cambridge.org

While direct, extensive documentation of this compound in complex microfluidic devices is still emerging, its utility in creating controlled chemical micro-environments has been demonstrated. For instance, BES buffer was selected over other agents like MES to formulate a physiologically relevant partially artificial colonic mucus (PACM). acs.org In this application, BES was used to adjust the pH of the mucus formulation to match that of native porcine colonic mucus, creating a controlled environment for studying the diffusion of drugs and nanoparticles. acs.org This use highlights the capacity of BES to establish and maintain a specific pH in a complex, biologically relevant matrix, a requirement often mirrored in the controlled environments of microfluidic assays. The addition of zwitterionic buffers like BES can help stabilize the pH in the small-volume cultures typical of microfluidic technology. cambridge.org

Table 1: Physicochemical Properties of BES Relevant to Microfluidic Applications

| Property | Value/Description | Significance in Microfluidics |

| IUPAC Name | Sodium 2-(bis(2-hydroxyethyl)amino)ethanesulfonate | Provides unambiguous chemical identity. |

| CAS Number | 66992-27-6 | Unique identifier for the sodium salt form. nih.gov |

| Molecular Formula | C₆H₁₄NNaO₅S | Defines the elemental composition. nih.gov |

| pKa (20°C) | 7.15 | Ideal for providing maximum buffering capacity near neutral pH, relevant for many biological reactions. cambridge.org |

| Useful pH Range | 6.4 - 7.8 | Covers physiological pH, making it suitable for cell-based assays and biochemical reactions. innovativechem.net |

| Zwitterionic Nature | Contains both positive and negative charges. | Minimizes interference with biological processes and reduces binding to metal ions. innovativechem.net |

| Solubility | High solubility in water. | Ensures clarity and homogeneity of buffer solutions used in microfluidic channels. innovativechem.net |

Emerging Roles in Nanotechnology Research for Controlled Assembly and Stabilization

In the field of nanotechnology, the precise control over the synthesis, assembly, and stabilization of nanoparticles is paramount to defining their ultimate function. This compound is emerging as a versatile compound in this domain, acting as a stabilizer, a capping agent, and a structural component in the formation of various nanomaterials.

Good's buffers, including BES, have been shown to play a dual role in nanoparticle synthesis, often acting as both a reducing agent and a stabilizer. google.com The choice of buffer can directly influence the size, morphology, and colloidal stability of the resulting nanoparticles. acs.orghbdsbio.com Research has demonstrated that BES can be used to mediate the liquid-phase growth of core-shell nanoparticles. In one study, Au@Pd core-shell nanoparticles were synthesized using BES, which influenced the size and morphology of the particles. nih.gov These BES-assisted nanoparticles exhibited significantly higher catalytic activity in Suzuki reactions compared to their monometallic counterparts, with smaller particles (<10 nm) showing the highest activity. nih.gov

Beyond metallic nanoparticles, this compound has been integral to the synthesis of functional hybrid nanomaterials. It has been used as an anionic center in the creation of waterborne polyurethane/acrylate hybrid dispersions. innovativechem.net In this context, the sulfonic group from the this compound provided an ionic center that resulted in dispersions with smaller average particle sizes and higher viscosity compared to those made with a carboxylic-based ionic center. innovativechem.net The resulting polyurethane films based on BES also demonstrated superior tensile strength and thermal stability. innovativechem.net

Furthermore, BES is being utilized to create advanced nanoparticle coatings. In one innovative approach, BES was used to synthesize a Good's buffer-based ionic liquid (GBIL). This cholinium N, N-bis(2-hydroxyethyl)-2-aminoethane sulfonate (CBES) was then used to coat PLGA nanoparticles. The resulting GBIL-coated nanoparticles were stable and showed selective uptake in breast cancer cells over normal healthy cells, highlighting the potential of BES-derived materials in creating targeted drug delivery systems. The ability of buffer molecules to adsorb to nanoparticle surfaces is a critical factor, affecting not only stability but also surface interactions with other molecules like proteins or DNA. rsc.org

Table 2: Research Findings on the Role of BES and Related Buffers in Nanotechnology

| Nanomaterial | Buffer Used | Role of Buffer | Key Findings | Reference(s) |

| Au@Pd Core-Shell Nanoparticles | BES | Reducing and Capping Agent | Controlled nanoparticle size and morphology; enhanced catalytic activity for Suzuki reactions. | nih.gov |

| Waterborne Polyurethanes | This compound | Anionic Center | Produced stable dispersions with small particle sizes; improved thermal and mechanical properties of resulting films. | innovativechem.net |

| PLGA Nanoparticles | BES-based Ionic Liquid (CBES) | Surface Coating | Increased nanoparticle stability and promoted selective uptake in cancer cells versus normal cells. | |

| Gold Nanostars (AuNS) | Good's Buffers (general class) | Stabilizer & Structure-Directing Agent | Buffer type and pH relative to pKa were critical for controlling AuNS branch length, direction, and colloidal stability. | acs.orghbdsbio.com |

| Gold Nanoparticles (AuNPs) | Good's Buffers (general class) | Stabilizer / Surface Adsorbate | Buffer adsorption affinity affects colloidal stability and performance in colorimetric sensing assays. | rsc.org |

Synthesis, Purity, and Quality Control for Research Applications

Methodologies for BES Sodium Salt Synthesis

Several methods for the synthesis of this compound have been developed. One common and notable method involves the reaction of sodium vinyl sulfonate with diethanolamine (B148213). chemicalbook.in This addition reaction yields N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt. chemicalbook.in The process can be followed by purification steps, such as using a strong acid ion exchange resin to manage sodium ions and subsequent crystallization from a solvent like methanol (B129727) to obtain the final product. chemicalbook.in

Another described method involves the reaction of diethanolamine with sodium 2-chloroethanesulfonate in the presence of sodium hydroxide. hbdsbio.com This substitution reaction generates BES, which is then acidified. hbdsbio.com The crude product is obtained after vacuum distillation to remove excess water and unreacted diethanolamine, followed by refinement and drying. hbdsbio.com

A further synthetic route utilizes the reaction of a significant excess of diethanolamine with anhydrous sodium 2-hydroxyethanesulfonate (B1228491) at high temperatures (180-190°C) under atmospheric pressure, with continuous removal of the water formed during the reaction. google.comgoogle.com The excess diethanolamine is subsequently removed by distillation. google.comgoogle.com

Significance of Purity Levels in Academic Research

The purity of biological buffers is a critical factor that can significantly influence the outcome and reproducibility of academic research. sigmaaldrich.com For sensitive biological applications, high-purity reagents are not just recommended but often essential.

High Purity Requirements for Sensitive Biological Applications (e.g., >99%)

In many biological experiments, such as enzyme assays, cell culture, and molecular biology techniques, maintaining a stable pH is crucial. hbdsbio.cominterchim.fr High-purity this compound, often specified as >99%, is required to ensure that the buffering capacity is not compromised by contaminants. hbdsbio.combioshopcanada.comfishersci.sepallavchemicals.com For instance, in techniques like the calcium phosphate-mediated transfection of eukaryotic cells with plasmid DNA, the use of a high-purity BES buffer is integral to the process's success. hopaxfc.comdiscofinechem.comhimedialabs.com Manufacturers often provide this compound with purities of ≥ 99% to meet the stringent requirements of these applications. hbdsbio.comhopaxfc.com

Impact of Impurities (e.g., heavy metals) on Experimental Outcomes

Impurities, even at trace levels, can have profound effects on experimental results. Heavy metal ions are a particular concern in biological systems. biopharminternational.com They can act as enzyme inhibitors or activators, altering the kinetics of biochemical reactions. researchgate.netquora.combeilstein-institut.de For example, metal ions can bind to proteins, potentially leading to conformational changes, aggregation, or even fragmentation. nih.govamericanpharmaceuticalreview.com The presence of metal ions like Cu2+ and Zn2+ can be critical in some cell culture applications, but their uncontrolled presence as impurities can be detrimental. sigmaaldrich.com Some buffers are known to form complexes with metal ions, which can either be a desired feature or a significant interference. sigmaaldrich.comhopaxfc.com Therefore, specifications for high-purity buffers often include maximum limits for heavy metals, typically in the parts per million (ppm) range. pallavchemicals.comhopaxfc.com

Advanced Analytical Characterization Techniques for Quality Assurance

To ensure the purity and quality of this compound, manufacturers employ a range of advanced analytical techniques. These methods are crucial for verifying the identity and purity of the compound and for detecting any potential contaminants.

A common method for determining the purity of this compound is titration . hopaxfc.comnih.govoneonta.edu This technique can accurately quantify the amount of the active buffering agent. UV absorbance spectroscopy is another important tool. pallavchemicals.comcdhfinechemical.com A low absorbance at specific wavelengths (e.g., 260 nm) indicates the absence of common organic impurities. cdhfinechemical.com Other tests may include checking for the presence of DNase, RNase, and proteases, which is particularly important for molecular biology applications. hopaxfc.comcdhfinechemical.com The specifications for high-purity this compound often include limits for moisture content, heavy metals (as lead), and other specific ions like chloride and sulfate (B86663). pallavchemicals.comhopaxfc.comoxfordlabfinechem.com

Development of Specialized Formulations for Specific Research Needs

The demand for highly specific and reliable reagents has led to the development of specialized formulations of biological buffers. archivemarketresearch.com For certain applications, a standard buffer solution may not be sufficient. Researchers may require formulations with specific ionic strengths, the absence of certain metal ions, or the inclusion of other additives to maintain the stability and activity of biological molecules. ijeab.com For example, in protein crystallization or chromatographic separations, the buffer composition can be a critical variable. sigmaaldrich.comthermofisher.com The development of tailored this compound blends and formulations allows for greater control over experimental conditions, leading to more accurate and reproducible results. archivemarketresearch.com

Interactive Data Table: Purity Specifications for Research-Grade this compound

| Parameter | Specification | Significance in Research |

| Purity (Assay by titration) | ≥ 99% | Ensures accurate buffering capacity and minimizes interference. bioshopcanada.comfishersci.sehopaxfc.com |

| Heavy Metals (as Pb) | ≤ 5 ppm | Prevents unwanted interactions with metalloenzymes and other biological molecules. pallavchemicals.comhopaxfc.com |

| UV Absorbance (at 260/280 nm) | Low | Indicates the absence of nucleic acid and protein contaminants. cdhfinechemical.comadventchembio.com |

| DNase, RNase, Protease | None Detected | Essential for applications involving nucleic acids and proteins to prevent degradation. hopaxfc.comcdhfinechemical.com |

Interactive Data Table: Common Analytical Techniques for this compound Quality Control

| Analytical Technique | Purpose |

| Titration | To determine the exact concentration and purity of the buffer. hopaxfc.comnih.govoneonta.edu |

| UV-Vis Spectroscopy | To detect the presence of organic impurities by measuring absorbance at specific wavelengths. pallavchemicals.comcdhfinechemical.com |

| Ion Chromatography | To quantify specific ionic impurities such as chloride and sulfate. saafost.org.za |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | To detect and quantify trace heavy metal impurities. nih.gov |

Environmental Considerations and Bioremediation Research Contexts of Bes Sodium Salt

Degradation Pathways in Aqueous and Soil Matrices (General Context of Sodium Salts)

Specific degradation pathways for BES sodium salt in environmental matrices like water and soil are not well-documented in scientific literature. fishersci.it The primary characteristic of Good's buffers is their high chemical stability and resistance to both enzymatic and non-enzymatic degradation, a feature that makes them effective for laboratory experiments but suggests a degree of persistence in the environment. hopaxfc.comwikipedia.orginterchim.fr Safety Data Sheets (SDS) for this compound often state that information on its persistence, degradability, and potential for bioaccumulation is unavailable. fishersci.it

In the broader context of sodium salts, their environmental behavior is largely dictated by their high solubility in water. When introduced into the environment, sodium salts readily dissolve and dissociate. This high mobility means they can easily be transported through soil profiles and into groundwater and surface water systems. potomacriver.org While the sodium cation is a ubiquitous and essential element, significant increases in its concentration can impact water quality and soil salinity. potomacriver.org

Table 1: Key Stability and Environmental Properties of Good's Buffers

| Property | Description | Citation |

|---|---|---|

| Chemical Stability | Designed to be stable and resist non-enzymatic degradation in experimental conditions. | interchim.frbitesizebio.com |

| Enzymatic Stability | Resistant to degradation by enzymes, preventing interference in biochemical assays. | hopaxfc.comwikipedia.orginterchim.fr |

| Water Solubility | High solubility in aqueous solutions is a primary requirement for their use. | wikipedia.orginterchim.fr |

| Membrane Permeability | Designed to have low permeability through biological membranes to avoid accumulation within cells. | hopaxfc.comwikipedia.orginterchim.fr |

| Ecotoxicity Data | Generally contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants, though specific data is often limited. | fishersci.it |

Potential for Integration or Influence in Bioelectrochemical Systems (BES) for Environmental Remediation

Bioelectrochemical systems (BES) are a technology used for environmental remediation, capable of treating wastewater and contaminated soil by harnessing microbial metabolism to break down pollutants. mdpi.compolimi.itresearchgate.net These systems, which include microbial fuel cells (MFCs) and microbial electrolysis cells (MECs), use microorganisms as catalysts to transfer electrons to or from an electrode, facilitating the degradation of contaminants. mdpi.compolimi.itresearchgate.net

The influence of sodium salts, such as this compound, on the performance of bioelectrochemical systems is a critical factor. The salt concentration, or salinity, of the electrolyte solution has a dual effect on system efficiency.

Enhanced Conductivity : Increasing the concentration of ions by adding salts like sodium chloride (NaCl) raises the conductivity of the solution. ijcmas.com This reduces the internal resistance of the system, which can lead to improved electrochemical performance and higher power generation in an MFC. ijcmas.comnih.gov

Microbial Inhibition : While beneficial for conductivity, high salt concentrations can be detrimental to the microbial communities that drive the system. ijcmas.com Elevated salinity can cause osmotic stress and dehydrate microbial cells, inhibiting their metabolic activity and thus reducing the rate of pollutant degradation and electron transfer. ijcmas.comnih.gov

Research has shown that there is an optimal salinity range for various bioelectrochemical systems. Performance tends to increase with salinity up to a certain point, after which it declines sharply. For instance, one study on an MFC treating a mixture of naphthalene (B1677914) and benzidine (B372746) found that performance peaked at a salinity of 2.0% (w/v) NaCl and deteriorated when the concentration was raised to 3.0%. ijcmas.com Another study found that a salt concentration of 5% in an agar (B569324) salt bridge yielded the maximum power density and chemical oxygen demand (COD) reduction. sci-hub.se The optimal concentration often depends on the specific microorganisms in the anode biofilm and their salt tolerance. nih.gov

Table 2: Research Findings on the Effect of Sodium Salt (NaCl) Concentration on Microbial Fuel Cell (MFC) Performance

| System Type | Substrate | NaCl Concentration | Key Finding | Citation |

|---|---|---|---|---|

| Microbial Fuel Cell (MFC) | Naphthalene and Benzidine | 2.0% (w/v) | Optimal concentration for maximum voltage (306 mV) and power density (156.06 mW/m²). | ijcmas.com |

| Microbial Fuel Cell (MFC) | Naphthalene and Benzidine | 3.0% (w/v) | Performance deteriorated due to adverse effects on the microbial consortia. | ijcmas.com |

| Salt Bridge MFC | Synthetic Wastewater | 5% | Maximum power density (16.02 mW/m²) and COD reduction (88.41%). | sci-hub.se |

| Single-Chamber MFC | Acetate | 0.1 M | Power output increased as NaCl concentration rose to this level. | nih.gov |

| Single-Chamber MFC | Acetate | > 0.3 M | Power output markedly diminished; anode microbial abundance was significantly lower. | nih.gov |

| Salt Bridge MFC | Brewery Wastewater Sludge | 3 M | Optimal salt bridge concentration for maximum power output (0.88 V) and COD removal (93.58%). |

Broader Environmental Impact Assessments and Sustainable Laboratory Practices

A broader environmental impact assessment of any laboratory chemical must consider its entire lifecycle. For sodium salts used in large quantities, such as deicing salts, environmental impacts include the contamination of soil, surface water, and groundwater, which can negatively affect local ecosystems. potomacriver.org While laboratory chemicals like this compound are used in much smaller volumes, their discharge must be managed. Safety data sheets typically advise that the substance should not be released into the environment and should be disposed of via a licensed service. fishersci.itafgsci.com

Sustainable laboratory practices can significantly reduce the environmental footprint associated with the use of buffers like this compound. Key strategies include:

In-house Preparation : Preparing buffers from powdered stock on-site can greatly reduce packaging waste compared to purchasing pre-made solutions. ed.ac.uk

Optimizing Water Purity : Using the appropriate grade of water for buffer preparation is crucial. Using highly purified water (e.g., Milli-Q) only when necessary, and opting for deionized water for other tasks, reduces energy consumption and filter waste. ed.ac.uk

Waste Management : Proper disposal of chemical containers is important. Cleaning and defacing empty bottles before recycling can ensure they are handled correctly in waste streams. ed.ac.uk

Order Consolidation : Combining orders for chemicals with other labs can reduce the environmental impact associated with packaging and transportation. ed.ac.uk

By implementing these practices, laboratories can minimize the environmental impact associated with the use of essential chemicals like this compound.

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt | This compound |

| Sodium Chloride | NaCl |

| Naphthalene | - |

| Benzidine | - |

| N,N-Bis(2-hydroxyethyl)glycine | Bicine |

| N,N-Bis(2-hydroxyethyl)taurine | - |

| 2-(N-Morpholino)ethanesulfonic acid | MES |

| 2-Amino-2-(hydroxymethyl)-1,3-propanediol | Tris |

| N-(2-Acetamido)-2-aminoethanesulfonic acid | ACES |

| N-(2-Acetamido)iminodiacetic acid | ADA |

| Piperazine-N,N′-bis(2-ethanesulfonic acid) | PIPES |

| 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | HEPES |

| 3-(N-Morpholino)propanesulfonic acid | MOPS |

| N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid | TES |

| N-[Tris(hydroxymethyl)methyl]glycine | Tricine |

| 3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonic acid | TAPS |

| 3-(Cyclohexylamino)-1-propanesulfonic acid | CHES |

| 2-Hydroxy-3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonic acid | TAPSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.